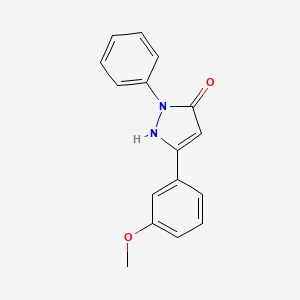

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

Description

Historical and Contemporary Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has a rich history and continues to be a focal point of contemporary chemical research. mdpi.com The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org Shortly after, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Edward Buchner. mdpi.comglobalresearchonline.net The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a fundamental method for creating substituted pyrazoles. mdpi.comwikipedia.orgnih.gov

Historically, pyrazole derivatives found early applications as dyes and photographic chemicals. However, their true significance blossomed with the discovery of their diverse biological activities. globalresearchonline.netbritannica.com Today, the pyrazole scaffold is a cornerstone in drug discovery and development, with numerous FDA-approved drugs incorporating this moiety. researchgate.net These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities. globalresearchonline.netglobalresearchonline.netmdpi.com Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant. researchgate.net

The versatility of the pyrazole ring extends beyond medicine into agrochemicals, where derivatives are used as herbicides, insecticides, and fungicides. nih.gov The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its relatively straightforward synthesis, make it an attractive scaffold for creating libraries of compounds for biological screening. researchgate.netnih.gov This enduring relevance ensures that pyrazole chemistry remains a vibrant and prolific area of scientific inquiry. researchgate.net

Rationale for Focused Research on 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol within Pyrazol-5-ol Chemistry

The focused investigation of specific pyrazole derivatives like this compound is driven by the principles of medicinal chemistry and the quest for novel therapeutic agents. The pyrazol-5-ol (or pyrazolone) core is a well-established pharmacophore known for a range of biological effects. The rationale for exploring this particular substitution pattern can be broken down as follows:

Structure-Activity Relationship (SAR) Studies: A primary goal in drug discovery is to understand how specific structural modifications influence a molecule's biological activity. By synthesizing and testing a variety of analogs with different substituents, researchers can build SAR models. The phenyl group at the 1-position and the substituted phenyl group at the 3-position are common motifs in bioactive pyrazoles. nih.gov The specific placement of a methoxy (B1213986) group on the 3-phenyl ring is a deliberate choice to probe the effects of this electron-donating group on the compound's properties.

Bioisosteric Replacement and Scaffolding: The pyrazole ring itself is considered a privileged scaffold, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. nih.gov The substituents, a phenyl group and a methoxyphenyl group, are also common in drug molecules. The methoxy group, in particular, can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical pharmacokinetic properties.

Potential for Diverse Biological Targets: Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes like cyclooxygenases (COX) and protein kinases. mdpi.commdpi.com The specific electronic and steric properties conferred by the 3-methoxyphenyl (B12655295) and 1-phenyl substituents could lead to selective interactions with a particular biological target, potentially resulting in a novel therapeutic effect, such as anti-inflammatory or anticancer activity. mdpi.comnih.gov

Therefore, the focused research on this compound is a logical step in the systematic exploration of the chemical space around the pyrazole scaffold, aiming to discover new compounds with improved efficacy, selectivity, and drug-like properties.

Overview of Key Research Areas and Methodologies Applied to this compound

The scientific investigation of this compound encompasses several key areas, primarily focusing on its synthesis, structural elucidation, and the characterization of its physicochemical properties.

Synthesis: The most common and direct route to synthesizing 1,3,5-substituted pyrazol-5-ols is the Knorr pyrazole synthesis. mdpi.com This involves the cyclocondensation reaction between a β-ketoester and a hydrazine (B178648) derivative. For the target compound, this would typically involve the reaction of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with phenylhydrazine (B124118). Variations in reaction conditions, such as the choice of solvent and catalyst, are often explored to optimize the yield and purity of the product. mdpi.com

Structural Characterization and Tautomerism: A significant area of research for pyrazol-5-ol derivatives is the study of their tautomerism. These compounds can exist in several tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one). nih.govresearchgate.net The predominant tautomer can vary depending on the solvent, temperature, and whether the compound is in solution or in the solid state.

The primary methodologies used to investigate this phenomenon are:

X-ray Crystallography: This technique provides definitive structural information in the solid state. For instance, a study on the closely related compound, 3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, confirmed the presence of the OH-tautomer in the crystal lattice, where molecules form hydrogen-bonded dimers. researchgate.net This provides strong evidence for the likely solid-state structure of the 3-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for studying tautomeric equilibria in solution. nih.govfu-berlin.de By analyzing chemical shifts and coupling constants, and comparing them to those of "fixed" derivatives (where tautomerism is not possible), researchers can determine the dominant tautomeric form in different solvents. nih.gov

Spectroscopic Analysis: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed for characterization. IR spectroscopy can help identify key functional groups, such as O-H or C=O stretching vibrations, which are characteristic of different tautomers. mdpi.com

Below is a summary of the key research methodologies applied to this class of compounds.

| Research Area | Key Methodologies | Information Obtained |

| Synthesis | Knorr Pyrazole Synthesis (Cyclocondensation) | Efficient formation of the pyrazole ring structure. |

| Structural Elucidation | X-ray Crystallography | Definitive solid-state structure and tautomeric form. researchgate.net |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Tautomeric equilibrium in solution, molecular connectivity. nih.govmdpi.com | |

| Characterization | Infrared (IR) Spectroscopy | Identification of functional groups (e.g., OH, C=O). mdpi.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | |

| Elemental Analysis | Confirmation of the empirical formula. |

The data gathered from these methodologies provides a comprehensive understanding of the chemical nature of this compound, which is essential for any further investigation into its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOONFMMUBTIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Targeted Synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

The construction of the this compound core is typically achieved through the condensation of a β-ketoester with phenylhydrazine (B124118), a classic and versatile method for pyrazolone (B3327878) formation.

Retrosynthetic Analysis and Selection of Precursors for this compound

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the pyrazole (B372694) ring at the N1-C5 and N2-C3 bonds. This approach points to two primary precursors: phenylhydrazine and a β-ketoester, specifically ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

The synthesis of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate can be envisioned through a Claisen condensation of ethyl acetate (B1210297) and methyl 3-methoxybenzoate. Phenylhydrazine is a commercially available starting material. This retrosynthetic strategy offers a straightforward and efficient pathway to the target molecule from readily accessible precursors.

Optimization of Reaction Conditions and Catalyst Systems for this compound Formation

The synthesis of pyrazol-5-ols is amenable to a variety of reaction conditions, and optimization is key to achieving high yields and purity. While traditional methods often employ acid or base catalysis in organic solvents, contemporary approaches have explored a range of catalysts to improve efficiency and sustainability. nih.gov

For the synthesis of related pyrazolone derivatives, various catalysts have been investigated, including nano-ZnO, TiO2, and Al2O3. nih.gov Nano-ZnO has been shown to be particularly effective, leading to excellent yields in shorter reaction times. nih.gov The choice of solvent also plays a crucial role, with greener alternatives to traditional organic solvents being increasingly favored.

| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | ZnO (Bulk) | 5 | 45 | 50 |

| 2 | TiO2 | 5 | 40 | 30 |

| 3 | Al2O3 | 5 | 45 | 55 |

| 4 | Nano-ZnO | 5 | 15 | 95 |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. purkh.comnih.govfirp-ula.org For the synthesis of this compound, several green strategies can be envisioned. One-pot syntheses, which reduce the number of reaction steps and minimize waste, are particularly attractive. researchgate.net The use of water as a solvent, where feasible, is a key aspect of green synthesis, avoiding the use of toxic and volatile organic solvents. researchgate.net Furthermore, the development of reusable catalysts can significantly improve the atom economy and reduce the environmental impact of the synthesis. jchemlett.com Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another promising green approach. mdpi.com

Derivatization and Structural Modification of the this compound Core

The this compound core offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives with potentially novel properties.

Regioselective Functionalization Strategies

The pyrazolone ring is susceptible to electrophilic substitution, with the C4 position being particularly reactive. This allows for the regioselective introduction of various functional groups. For instance, C-acylation at the C4 position can be achieved by reacting the pyrazolone with acyl chlorides under basic conditions. rsc.org The Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C4 position, which can then serve as a handle for further transformations. nih.gov Additionally, the hydroxyl group at the C5 position can be alkylated or acylated to afford O-substituted derivatives. The choice of reaction conditions can influence the regioselectivity between C- and O-functionalization.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved by modifying the starting materials. For example, substituting phenylhydrazine with other aryl or alkyl hydrazines would lead to a series of N1-substituted analogues. Similarly, employing different β-ketoesters with variations in the aryl group at the C3 position would generate a library of C3-substituted analogues.

One common derivatization is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) through the condensation of the pyrazolone with various aromatic aldehydes. nih.gov This reaction provides a straightforward route to a diverse range of analogues with different substituents on the methylene (B1212753) bridge.

| Compound | Aryl Group | Yield (%) |

|---|---|---|

| 3c | 2-Nitrophenyl | 95 |

| 3d | 3-Nitrophenyl | 95 |

| 3e | 3-Fluorophenyl | quantitative |

| 3f | 3-Hydroxyphenyl | 98 |

| 3h | 3-Hydroxy-4-methoxyphenyl | 91 |

| 3p | 4-Trifluoromethoxyphenyl | quantitative |

Multi-component Reactions Incorporating the Pyrazol-5-ol Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates a substantial portion of all starting materials, represent a highly efficient strategy in modern organic synthesis. mdpi.com The 1,3-disubstituted pyrazol-5-ol scaffold, as seen in this compound, is an excellent substrate for such reactions, primarily due to the reactivity of the methylene group at the C4 position.

A predominant application of this reactivity is in the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. This reaction typically involves the condensation of a pyrazol-5-ol, an aromatic aldehyde, an active methylene compound (such as malononitrile), and a fourth component, often facilitated by a catalyst in an environmentally benign solvent like water. mdpi.comjsynthchem.com The general mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyrazol-5-ol, and subsequent cyclization to yield the fused heterocyclic system. mdpi.com

The versatility of this MCR allows for the generation of a diverse library of complex molecules from simple starting materials. Various catalysts, including piperidine, copper oxide nanoparticles, and deep eutectic solvents (DES), have been employed to promote the reaction under mild conditions, often with high yields and short reaction times. mdpi.comjsynthchem.com Furthermore, these reactions can be performed under solvent-free conditions or using green techniques like microwave or ultrasound irradiation, aligning with the principles of sustainable chemistry. mdpi.comrsc.orgmanipal.edu

The following table summarizes representative examples of four-component reactions that utilize the pyrazol-5-ol core to synthesize various pyrano[2,3-c]pyrazole derivatives, showcasing the scope of this methodology.

| Reactant 1 (Pyrazolone) | Reactant 2 (Aldehyde) | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | Malononitrile | Hydrazine (B178648) Hydrate | Piperidine / Water, RT | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-93 | mdpi.com |

| Ethyl Acetoacetate | Aromatic Aldehydes | Malononitrile | Phenylhydrazine | CuO Nanoparticles / Water, Reflux | 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | jsynthchem.com |

| 1,3-Disubstituted 5-Pyrazolones | Paraformaldehyde | Styrenes | - | Glycerol / Catalyst-free | Pyrano[2,3-c]pyrazoles | Moderate to Excellent | rsc.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | Malononitrile | Dimedone | L-proline / Ethanol (B145695), Reflux | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Not specified | preprints.org |

Large-Scale Synthesis and Process Chemistry Considerations for this compound

The large-scale synthesis of this compound is not explicitly detailed in the literature; however, robust industrial processes for structurally analogous compounds, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provide a reliable framework for considering its process chemistry. acs.orgusp.org The most viable industrial route is the classical Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine with a β-ketoester—in this case, ethyl 3-oxo-3-(3-methoxyphenyl)propanoate.

Key Process Considerations:

Reaction Kinetics and Thermodynamics: The condensation reaction is typically exothermic. google.com On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of impurities. The choice of solvent (commonly ethanol or acetic acid) plays a key role in controlling the reaction rate and temperature profile. acs.orgresearchgate.net

Starting Material Stability and Purity: Phenylhydrazine can decompose when exposed to moisture, oxygen, and light. acs.org Ensuring the quality and stability of this raw material is crucial for achieving high yield and purity. The synthesis of the specific β-ketoester, ethyl 3-oxo-3-(3-methoxyphenyl)propanoate, must also be optimized for cost and purity.

Impurity Profile and Control: Potential impurities can arise from side reactions, such as the formation of regioisomers or products from the degradation of starting materials. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time and ensure the consumption of starting materials and minimize impurity formation.

Work-up and Crystallization: The isolation of the final product typically involves crystallization. google.com The choice of crystallization solvent is critical for achieving the desired particle size, crystal morphology, and purity. Recrystallization, often from ethanol, is a common final purification step to meet stringent pharmaceutical-grade specifications. google.com

Transition to Continuous Manufacturing: Modern process chemistry increasingly favors continuous flow manufacturing over traditional batch processes, especially for active pharmaceutical ingredients (APIs). mdpi.comacs.org The synthesis of Edaravone has been successfully scaled up using a continuous flow process, achieving a throughput of over 11 kg/day with a purity of 99.95%. acs.orgusp.org This approach offers significant advantages, including enhanced safety, better control over reaction parameters (temperature, pressure, residence time), reduced impurity formation, and significantly higher production efficiency. acs.orgacs.org A similar two-step continuous process could be envisioned for this compound, involving the initial condensation in a microreactor followed by in-line purification or crystallization.

The following table compares the traditional batch process with modern continuous flow manufacturing for the synthesis of analogous pyrazolone compounds.

| Parameter | Batch Processing | Continuous Flow Manufacturing |

| Heat Transfer | Limited by surface-area-to-volume ratio; challenging to control exotherms. | Excellent heat transfer due to high surface-area-to-volume ratio in microreactors. acs.org |

| Safety | Higher risk associated with handling large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes (small hold-up volume). mdpi.com |

| Yield & Purity | Often lower due to side reactions from poor mixing and temperature gradients. acs.org | Generally higher yield and purity due to precise control over reaction conditions. acs.orgacs.org |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the process for longer durations or using parallel reactors ("scaling-out"). mdpi.com |

| Process Control | Limited real-time control over the entire reaction volume. | Precise control over residence time, stoichiometry, and temperature, enabling process optimization. acs.org |

| Example Throughput | Lower efficiency per unit volume. | High throughput demonstrated (e.g., >11 kg/day for Edaravone). usp.org |

Sophisticated Spectroscopic and Structural Elucidation for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational and tautomeric equilibria of pyrazole (B372694) derivatives in solution. Studies on related 1-phenyl-1H-pyrazol-3-ol systems have demonstrated the existence of tautomerism, with the molecule potentially existing as the OH, NH, or CH form. nih.govresearchgate.net The predominant tautomer is often influenced by the solvent's polarity. nih.gov In nonpolar solvents, pyrazol-3-ol derivatives tend to form dimers, while in polar solvents like DMSO, monomeric species are more common. nih.gov

For this compound, 1H and 13C NMR spectroscopy can provide detailed information about its structure. The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the electronic environment and can be used to distinguish between different tautomers. For instance, in a related 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-5 proton appears as a doublet at δ 7.67 ppm in CDCl3, while the H-4 proton is observed as a doublet at δ 5.92 ppm. nih.gov The corresponding carbon signals for C-3, C-5, and C-4 are found at δ 164.0, 129.1, and 94.2 ppm, respectively. nih.gov Similar analyses can be applied to this compound to determine its preferred tautomeric form in various solvents.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the through-space interactions between protons, providing insights into the molecule's conformation and the relative orientation of the phenyl and methoxyphenyl rings. mdpi.commdpi.com The observation of NOE correlations between specific protons on the different aromatic rings can confirm their spatial proximity. mdpi.com

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for a Related 1-Phenyl-1H-pyrazol-3-ol in CDCl3 nih.gov

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Pyrazole H-5 | 7.67 (d) | 129.1 |

| Pyrazole H-4 | 5.92 (d) | 94.2 |

| Pyrazole C-3 | - | 164.0 |

| Phenyl H-2,6 | 7.52 (m) | 118.6 |

| Phenyl H-3,5 | 7.45 (m) | 129.6 |

| Phenyl H-4 | 7.25 (m) | 125.9 |

| Phenyl C-1 | - | 139.4 |

| OH | 12.16 (br s) | - |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Co-crystals

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For pyrazole derivatives, this technique is crucial for unambiguously determining the tautomeric form present in the crystal lattice and for characterizing the three-dimensional arrangement of the molecules. nih.govfu-berlin.de

In the solid state, related hydroxypyrazole compounds have been shown to exist as dimers, forming hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of a neighboring molecule. researchgate.net For this compound, X-ray analysis would reveal the precise geometry of these hydrogen bonds, as well as other intermolecular interactions such as C-H···π and π–π stacking interactions, which contribute to the stability of the crystal structure. nih.gov

The analysis of co-crystals involving this compound and other molecules can provide insights into its hydrogen bonding capabilities and how it interacts with different functional groups. mdpi.com The formation of co-crystals can alter the physical properties of the compound and allows for a comparative study of its conformational flexibility in different crystalline environments. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Pyrazole Derivative nih.gov

| Parameter | Value |

| Formula | C16H15N3O |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| V (ų) | 2689.87 (18) |

| Z | 8 |

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Metabolite Identification (in vitro/animal models)

Advanced mass spectrometry (MS) techniques are indispensable for studying the fragmentation patterns of this compound and for identifying its metabolites in biological systems. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to elucidate the fragmentation pathways of the molecule. researchgate.net The fragmentation patterns of pyrazole derivatives often involve characteristic cleavages of the pyrazole ring and the substituent groups. Understanding these fragmentation pathways is crucial for the structural elucidation of unknown metabolites.

In the context of metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for separating and identifying metabolites from in vitro (e.g., liver microsomes) or in vivo (e.g., urine, plasma) samples. researchgate.netnih.gov The metabolism of pyrazole compounds typically involves hydroxylation, conjugation, and other biotransformations. nih.govpsu.edu By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify the sites of metabolic modification. The use of isotopically labeled analogues can further aid in the structural assignment of metabolites. nih.gov

Table 3: Potential Metabolic Transformations of Pyrazole Derivatives nih.gov

| Metabolic Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |

| Dehydration | Removal of a water molecule, often following hydroxylation. |

| Conjugation | Attachment of a polar molecule, such as glucuronic acid or a pentose (B10789219) sugar. |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interaction Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions present in this compound. The positions and shapes of the vibrational bands are sensitive to the molecular environment and can be used to study hydrogen bonding.

The N-H and O-H stretching vibrations, typically observed in the region of 3500-3300 cm⁻¹, are particularly informative. mahendrapublications.com The presence of strong hydrogen bonding can lead to a broadening and shifting of these bands to lower frequencies. mahendrapublications.com The C=O stretching vibration, if applicable in certain tautomeric forms, is expected in the range of 1600-1700 cm⁻¹. mahendrapublications.com

The vibrational modes of the pyrazole and phenyl rings also provide a characteristic fingerprint of the molecule. For instance, the pyrazole ring deformation has been observed at around 634 cm⁻¹ in related compounds. derpharmachemica.com By comparing the experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. This combined experimental and theoretical approach allows for a deeper understanding of the molecular structure and intermolecular interactions.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Their Assignments for Related Pyrazole Structures derpharmachemica.comnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=O Stretching | 1670 - 1690 |

| C=N Stretching | 1540 - 1620 |

| Phenyl Ring Vibrations | 1450 - 1600 |

| Pyrazole Ring Deformation | ~630 - 640 |

Chiroptical Spectroscopy for Stereochemical Investigations of Chiral Analogues of this compound

Chiroptical spectroscopy encompasses a range of techniques, including optical rotatory dispersion (ORD), circular dichroism (CD), and vibrational circular dichroism (VCD), that are used to study chiral molecules. nih.govnih.gov While this compound itself is not chiral, the introduction of a chiral center into the molecule would give rise to enantiomers that can be investigated using these techniques.

For chiral analogues, CD spectroscopy can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with that predicted by theoretical calculations. The electronic transitions of the chromophoric groups, such as the phenyl and pyrazole rings, will give rise to characteristic CD signals.

VCD, the infrared analogue of CD, provides information about the stereochemistry based on the differential absorption of left and right circularly polarized infrared radiation. This technique is particularly useful for determining the solution-state conformation of chiral molecules. The development of chiral analogues of this compound would open up avenues for detailed stereochemical investigations using these powerful chiroptical methods.

Table 5: Overview of Chiroptical Spectroscopy Techniques

| Technique | Principle | Application |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of the plane of polarized light as a function of wavelength. | Determination of absolute configuration. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Probing the stereochemistry of chromophores. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared radiation. | Determining solution-state conformation and absolute configuration. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol Electronic Properties

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its balance of accuracy and computational cost. materialsciencejournal.orgnih.gov DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. materialsciencejournal.orgmdpi.com These optimized structures are crucial for calculating other properties accurately.

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) spectra to aid in structural characterization. nih.govderpharmachemica.com Furthermore, DFT is employed to calculate various electronic properties that provide insights into the molecule's reactivity and stability. jcsp.org.pk For instance, the energies of the molecular orbitals are used to determine global reactivity descriptors. derpharmachemica.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.371 |

| N2-C3 | 1.335 | |

| C3-C4 | 1.428 | |

| C4-C5 | 1.380 | |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.8 | |

| C3-C4-C5 | 105.2 |

Note: Data is representative of a substituted pyrazole ring and not specific experimental values for the title compound. Based on findings for similar structures. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital analysis that simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and electron-donating ability, whereas the energy of the LUMO (ELUMO) relates to its electron affinity. taylorandfrancis.com

The energy gap (ΔE = ELUMO - EHOMO) between these two orbitals is a critical parameter for determining molecular stability and reactivity. derpharmachemica.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jcsp.org.pk For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations reveal that charge transfer often occurs within such molecules upon electronic excitation. mdpi.comsemanticscholar.org

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Electron Donating Ability |

| ELUMO | -1.80 | Electron Accepting Ability |

| Energy Gap (ΔE) | 4.45 | Chemical Reactivity / Kinetic Stability |

Note: Values are illustrative based on computational studies of similar heterocyclic compounds. derpharmachemica.comjcsp.org.pk

Molecular Docking and Dynamics Simulations for Biomolecular Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ajpp.in For this compound, docking studies can identify potential biological targets, such as protein kinases or enzymes, by predicting how the compound fits into the active site and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netresearchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the binding, assessing the stability of key interactions and the flexibility of both the ligand and the protein. The root mean square deviation (RMSD) is often calculated during an MD simulation to monitor the stability of the complex. nih.gov

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Pyrazole Analog 1 | -8.57 | Ala807, Tyr806 | Hydrogen Bond |

| Pyrazole Analog 2 | -10.09 | Leu730, Val738 | Hydrophobic Interaction |

| Pyrazole Analog 3 | -7.14 | Ala807 | Hydrogen Bond |

Note: Data is compiled from docking studies on various pyrazole derivatives against protein kinase targets. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties of this compound and Derivatives

In silico ADME prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational models predict properties related to a drug's journey through the body. Various web-based tools and software, such as SwissADME, are used to estimate physicochemical properties, lipophilicity, water solubility, and drug-likeness. rjpn.org

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. alrasheedcol.edu.iq Predictions for this compound and its derivatives can guide chemical modifications to improve their ADME profile, increasing the likelihood of developing a successful drug candidate. researchgate.netjohnshopkins.edu

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| GI Absorption | High | Potential for good oral bioavailability |

| Bioavailability Score | 0.55 | Overall drug-likeness potential |

Note: This table presents typical ADME parameters and desirable outcomes based on in silico predictions for drug-like molecules. rjpn.orgalrasheedcol.edu.iq

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). psu.edu For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as an enzyme like Cyclooxygenase-2 (COX-2) or a kinase like PLK1. psu.edunih.gov

These models are built using a "training set" of compounds with known activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. psu.edunih.gov These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are predicted to increase or decrease biological activity. psu.edu The resulting models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Investigation of Tautomeric Equilibria and Aromaticity in the Pyrazol-5-ol System using Computational Methods

The pyrazol-5-ol ring system is known for its ability to exist in different tautomeric forms. For 1-phenyl substituted pyrazol-5-ols, there are three principal tautomers: the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (a methylene (B1212753) pyrazolone). researchgate.net The equilibrium between these forms can be influenced by the solvent, temperature, and the nature of substituents on the ring. fu-berlin.de

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the relative energies of each tautomer, it is possible to predict which form will be the most stable under a given set of conditions. nih.gov In the solid state, X-ray crystallography can unambiguously determine the structure, which often shows the OH-form stabilized by intermolecular hydrogen bonding to form dimers. nih.gov Computational studies can also assess the aromaticity of the pyrazole ring in each tautomeric form using methods like Nucleus-Independent Chemical Shift (NICS) calculations, providing insight into their relative stability. nih.gov

Pre Clinical Biological Activity and Mechanistic Elucidation

In Vivo Efficacy Studies in Animal Models for 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (excluding human trials)

While specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in publicly available literature, research on closely related pyrazole (B372694) derivatives provides a strong indication of their potential biological effects in animal models. Pyrazole compounds are widely recognized for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.govorientjchem.orgnih.gov

Pharmacodynamic Markers and Biomarker Analysis

In studies of pyrazole derivatives, pharmacodynamic markers are crucial for assessing the compound's effect on the body. For pyrazole-based anti-inflammatory agents, key biomarkers often include the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov For instance, certain 3,5-diaryl pyrazole derivatives have been shown to actively inhibit both IL-6 and TNF-α. nih.gov

In the context of anticancer activity, analysis of apoptotic biomarkers is common. Studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which share the core pyrazol-5-ol structure, have shown that these compounds can induce apoptosis. nih.gov Key biomarkers in these analyses include the Bax/Bcl-2 ratio and the cleavage of PARP-1, a substrate of caspase-3. nih.gov A significant increase in the Bax/Bcl-2 ratio and PARP-1 cleavage indicates that the compound is effective in promoting programmed cell death in cancer cells. nih.gov

Efficacy Assessment in Disease-Specific Animal Models

The efficacy of pyrazole derivatives has been demonstrated in various disease-specific animal models.

Inflammation Models: The anti-inflammatory activity of novel pyrazole derivatives is frequently evaluated using the carrageenan-induced rat paw edema model. nih.govnih.gov In this model, the reduction in paw swelling after administration of the compound is measured over several hours and compared to standard drugs like diclofenac. nih.gov Certain trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity, with some compounds achieving over 84% inhibition of edema. nih.gov

Thrombosis Models: Phenyl pyrazole derivatives have been optimized as 5-HT2A receptor inverse agonists for the potential treatment of arterial thrombosis. nih.gov The efficacy of lead compounds was confirmed in animal models, where they demonstrated oral bioavailability and an acceptable safety profile in rats, dogs, and monkeys, leading to their advancement into clinical development. nih.gov

Neurological Disease Models: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a structurally related pyrazolone (B3327878), is a free radical scavenger known for its neuroprotective effects. nih.gov It has shown efficacy in animal models of brain edema after ischemia and reperfusion injury, demonstrating its potential in treating conditions like stroke. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies guide the modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties. rsc.org

Impact of Substituent Effects on Potency and Selectivity

The nature and position of substituents on the phenyl rings and the pyrazole core play a critical role in the biological activity of pyrazol-5-ol derivatives.

Substituents on Phenyl Rings:

For antioxidant and anticancer activities, the presence of electron-withdrawing groups on the arylmethylene bridge of bis(pyrazol-5-ols) generally leads to higher activity than electron-donating groups. nih.gov However, a notable exception is a derivative with two hydroxyl groups, which was found to be the most potent in a series despite hydroxyl groups typically being electron-donating. nih.gov

In the development of inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), the substitution pattern on the phenyl ring was crucial. nih.gov For example, 2,4-dichloro analogues were consistently more potent than the corresponding 2,4-dichloro-5-fluoro analogues. nih.gov The most potent compound in one series was a 2,3,4-trichlorophenyl analogue, which showed an approximately 200-fold increase in potency compared to the initial screening hit. nih.gov

Substituents on the Pyrazole Core:

N-substitution on the pyrazole ring can significantly affect binding affinity. For meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted pyrazole. nih.gov

The 1,5-vicinal diaryl substitution pattern is considered an important structural feature for COX-2 inhibitory activity, a common target for pyrazole-based anti-inflammatory drugs. nih.gov

The following table summarizes the impact of various substituents on the activity of pyrazole derivatives based on findings from multiple studies.

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

| 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | Electron-withdrawing groups on aryl ring | Increased anticancer activity | nih.gov |

| 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | Two hydroxyl groups on aryl ring | Most potent anticancer activity in the series | nih.gov |

| Pyrazole Amide Analogues (TNAP Inhibitors) | 2,4-dichloro substitution on phenyl ring | More potent than 2,4-dichloro-5-fluoro analogues | nih.gov |

| Pyrazole Amide Analogues (TNAP Inhibitors) | 2,3,4-trichloro substitution on phenyl ring | Exceptional potency (IC50 = 5 nM) | nih.gov |

| 3,5-Diarylpyrazole Derivatives (Meprin Inhibitors) | N-methylation or N-phenylation | 4- to 6-fold decrease in activity | nih.gov |

Stereochemical Influence on Biological Activity

While the core structure of this compound is planar and achiral, the introduction of substituents, particularly at the 4-position of the pyrazole ring, can create stereocenters. The stereochemistry of these derivatives can have a profound impact on their interaction with biological targets. Although specific studies on the stereochemical influence for the title compound are scarce, the principles are well-established in medicinal chemistry. Different enantiomers or diastereomers of a chiral drug molecule often exhibit different potencies, efficacies, and even different types of biological activity due to the three-dimensional nature of receptor binding sites and enzyme active sites.

Pharmacophore Modeling and Ligand Design for Pyrazol-5-ol Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comresearchgate.net This tool is instrumental in designing new, potent ligands and in virtual screening of large compound libraries. researchgate.net

For pyrazole derivatives, pharmacophore models have been successfully developed to design selective inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). nih.govresearchgate.net Key features of a pharmacophore for a selective COX-2 inhibitor often include:

A central heterocyclic scaffold (the pyrazole ring).

Specific hydrogen bond donor and acceptor sites.

Aromatic rings that engage in hydrophobic interactions within the active site.

A specific spatial arrangement of these features that allows the molecule to fit snugly into the COX-2 active site while being sterically hindered from binding to the closely related COX-1 isoenzyme.

Ligand-based design approaches use a set of known active molecules to derive a common pharmacophore model. nih.govresearchgate.net This model can then be used to design novel molecules with improved properties. For instance, by analyzing the chemical structures of marketed COX-2 inhibitors like celecoxib, researchers have designed and synthesized new pyrazole derivatives with potent anti-inflammatory activity and a reduced risk of gastrointestinal side effects. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action for this compound

Identification and Validation of Specific Molecular Targets

No studies identifying or validating specific molecular targets for this compound were found.

Downstream Signaling Pathway Analysis and Gene Expression Modulation

There is no available data on the analysis of downstream signaling pathways or the modulation of gene expression by this compound.

Insights into Binding Modes and Protein-Ligand Interactions

Information regarding the binding modes and interactions between this compound and any specific protein targets is not available in the public domain.

Advanced Analytical Methodologies in Research

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Analysis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol in Complex Research Matrices

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the selective and sensitive analysis of target compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS stands as the premier technique for the quantification of pyrazole (B372694) derivatives in intricate research matrices such as biological fluids, reaction mixtures, and environmental samples. nih.gov The development of an LC-MS/MS method for this compound would involve a systematic optimization of both chromatographic and mass spectrometric parameters.

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed. A C18 column is a common choice, providing effective separation of moderately polar compounds like the target analyte. ijcpa.in The mobile phase would likely consist of an aqueous component (e.g., water with 0.1% formic acid to promote protonation) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researcher.life A gradient elution program, where the proportion of the organic solvent is increased over time, would be developed to ensure sharp peak shapes and adequate separation from matrix components. researcher.life

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyrazole derivatives, as the nitrogen atoms in the pyrazole ring are readily protonated. researchgate.net For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard. nih.gov This involves selecting the protonated parent molecule ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable product ions in the third quadrupole. This process ensures high selectivity and sensitivity. Hypothetical MRM transitions for the analyte are presented in Table 1.

Table 1: Hypothetical LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 267.1 | 107.1 | 25 |

| This compound | 267.1 | 77.1 | 35 |

| Internal Standard (e.g., Isotopically Labeled) | 272.1 | 107.1 | 25 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, though its application to this compound may present challenges. The presence of the polar hydroxyl (-OH) group can lead to poor peak shape and thermal instability in the GC injector and column. To overcome this, derivatization is often necessary. The hydroxyl group could be converted to a less polar, more volatile silyl (B83357) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the compound could be analyzed on a non-polar capillary column (e.g., DB-5ms) and detected by mass spectrometry, typically using electron ionization (EI) to generate a characteristic fragmentation pattern for identification and quantification.

Chromatographic Method Validation for Purity Assessment and Degradation Product Profiling of this compound

To ensure that an analytical method provides reliable, consistent, and accurate data, it must be validated. ijcpa.in For assessing the purity of this compound and identifying its degradation products, a stability-indicating HPLC method, typically with UV detection, would be developed and validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.

The validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing forced degradation samples (exposed to acid, base, oxidation, heat, and light) to show that the main peak is resolved from any degradation product peaks. Some pyrazole esters are known to be unstable and hydrolyze to the corresponding pyrazol-5-ol, highlighting the importance of a method that can separate the parent compound from such potential degradants. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijcpa.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies on spiked samples. researcher.life

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ijcpa.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researcher.life

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcpa.in

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method

| Parameter | Acceptance Criteria |

| Specificity | Peak purity index > 0.999; Baseline resolution between analyte and impurities |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOQ Precision | Relative Standard Deviation (RSD) ≤ 10.0% |

| Robustness | RSD ≤ 2.0% for varied parameters (e.g., flow rate, pH, column temperature) |

Electrochemical Methods for Redox Behavior and Quantitative Detection Studies of this compound

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds. The this compound molecule contains moieties, specifically the phenol-like hydroxyl group on the pyrazole ring, that are susceptible to electrochemical oxidation. mdpi.com

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a compound. mdpi.com A cyclic voltammogram for this compound would provide information on its oxidation potential, the reversibility of the redox process, and potential reaction mechanisms. The oxidation likely occurs at the pyrazol-5-ol moiety, which can be oxidized to a radical species and subsequently to a pyrazolin-5-one derivative. This information is crucial for developing quantitative methods and understanding potential metabolic pathways.

Quantitative Detection: Based on the redox information from CV, quantitative methods like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) can be developed. These techniques offer enhanced sensitivity compared to CV by minimizing the contribution of background charging current. A calibration curve would be constructed by plotting the peak current against the concentration of the analyte. Such methods can be applied using various electrode materials, including glassy carbon or chemically modified electrodes designed to enhance selectivity and sensitivity.

Bioanalytical Method Development for Quantitative Determination in Pre-clinical Biological Samples

For pre-clinical research, it is essential to quantify the concentration of a new chemical entity in biological matrices like plasma, urine, or tissue homogenates. This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS due to its superior sensitivity and selectivity. nih.govresearchgate.net

The development process involves several critical stages:

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Method Development: An LC-MS/MS method is optimized as described in section 6.1. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction recovery. nih.gov

Method Validation: The method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). In addition to the parameters in section 6.2, bioanalytical validation includes:

Matrix Effect: Assessing the suppression or enhancement of ionization caused by co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Calibration Curve | Relationship between instrument response and known concentrations | ≥ 6 non-zero standards, r² ≥ 0.99 |

| Accuracy & Precision | Determined at LLOQ, low, mid, and high QC levels | Accuracy: within ±15% of nominal (±20% at LLOQ)Precision: RSD ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Ion suppression/enhancement from the biological matrix | RSD of matrix factor ≤ 15% |

| Recovery | Efficiency of the extraction process | Should be consistent and reproducible |

| Stability | Analyte stability under various storage and handling conditions | Mean concentration within ±15% of nominal |

Exploration of Non Medicinal and Non Clinical Applications

Catalytic Applications of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol and its Metal Complexes

The pyrazole (B372694) scaffold is a versatile ligand in coordination chemistry, and its derivatives, including this compound, can form stable complexes with a variety of metal ions. These metal complexes often exhibit significant catalytic activity. While specific studies on the catalytic applications of this compound are not extensively documented, the broader class of pyrazole-based catalysts has shown considerable promise in various organic transformations.

One of the key areas where pyrazole complexes have demonstrated utility is in ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactides. uj.ac.zascielo.org.zanih.gov For instance, zinc(II) and copper(II) complexes of pyrazolyl-based ligands have been shown to act as effective initiators for these polymerization reactions. uj.ac.zascielo.org.za The catalytic activity is influenced by the nature of the metal center and the substituents on the pyrazole ring. It is plausible that metal complexes of this compound could also serve as catalysts for such polymerizations, offering a pathway to biodegradable polyesters.

Furthermore, pyrazole-ligated metal complexes have been investigated for their catalytic roles in C-C coupling reactions, which are fundamental in organic synthesis. The electronic and steric properties of the pyrazole ligand can be fine-tuned by substituents, such as the 3-methoxyphenyl (B12655295) and phenyl groups in the target compound, to modulate the catalytic activity and selectivity of the metal center.

Table 1: Potential Catalytic Applications of Pyrazole Derivatives

| Catalytic Reaction | Metal Center | Pyrazole Ligand Type | Potential Application |

| Ring-Opening Polymerization | Zn(II), Cu(II), Al(III) | Pyrazolyl-based | Synthesis of biodegradable polymers |

| C-C Coupling Reactions | Pd(II), Ni(II) | Substituted pyrazoles | Fine chemical synthesis |

| Oxidation Reactions | Fe(II), Mn(II) | Pyrazole pincer ligands | Green chemistry applications |

Material Science Applications (e.g., Luminescent Properties, Coordination Polymers, Dyes)

The structural features of this compound make it an interesting candidate for applications in material science. The presence of aromatic rings and heteroatoms imparts unique photophysical properties to the molecule and its derivatives.

Luminescent Properties: Pyrazole derivatives are known to exhibit fluorescence. mdpi.com The extended π-conjugation system in this compound suggests that it and its derivatives could be luminescent materials. The emission properties can be tuned by modifying the substituents on the phenyl rings. This makes them potentially useful in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole moiety can act as a linker to connect metal ions, forming coordination polymers and MOFs. nih.govresearchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. The bifunctional nature of this compound (with both nitrogen and oxygen donor atoms) could lead to the formation of robust and functional MOFs. Luminescent MOFs, in particular, have applications in chemical sensing and optoelectronics. rsc.orgbohrium.commdpi.com

Dyes and Pigments: The chromophoric nature of the pyrazole ring system has led to its use in the synthesis of various dyes and pigments. The color of these compounds can be altered by introducing different substituents onto the pyrazole core.

Table 2: Potential Material Science Applications of Pyrazole Derivatives

| Application Area | Key Property | Potential Use |

| Optoelectronics | Luminescence | Organic Light-Emitting Diodes (OLEDs) |

| Gas Storage/Separation | Porosity in MOFs | Adsorbents for CO2, CH4 |

| Chemical Sensing | Luminescence of MOFs | Detection of small molecules and ions |

| Dyes and Pigments | Chromophoric nature | Colorants for textiles, plastics |

Agrochemical Research: Fungicidal, Herbicidal, and Insecticidal Properties

Fungicidal Properties: Numerous studies have demonstrated the fungicidal activity of pyrazole derivatives against a wide range of plant pathogens. bohrium.comnih.govnih.govresearchgate.netcncb.ac.cn The mode of action often involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. The specific substitution pattern on the pyrazole ring is crucial for its antifungal efficacy.

Insecticidal Properties: The phenylpyrazole class of insecticides is well-known, with fipronil (B1672679) being a prominent example. wikipedia.orgsemanticscholar.orgsolutionsstores.comchemimpex.comresearchgate.net These compounds act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. wikipedia.org The structural similarity of this compound to this class of insecticides suggests it could be a candidate for screening for insecticidal activity.

Table 3: Agrochemical Potential of Phenylpyrazole Derivatives

| Activity | Mode of Action (Example) | Target Pests/Weeds |

| Fungicidal | Succinate Dehydrogenase Inhibition (SDHI) | Powdery mildew, rusts, leaf spots |

| Herbicidal | Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition | Broadleaf and grassy weeds |

| Insecticidal | GABA-gated Chloride Channel Blockage | Termites, ants, fleas, cockroaches |

Development of Chemical Sensors and Probes Based on this compound

The ability of pyrazole derivatives to coordinate with metal ions, coupled with their fluorescent properties, makes them excellent candidates for the development of chemical sensors and probes. nih.govtandfonline.comsemanticscholar.orgrsc.orgresearchgate.netfao.orgmdpi.comnih.gov

These sensors typically operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). Upon binding to a specific analyte, such as a metal ion or an anion, the photophysical properties of the pyrazole-based probe change, leading to a detectable signal (e.g., a change in fluorescence intensity or color).

Derivatives of this compound could be designed to selectively detect a variety of analytes. For example, the introduction of specific chelating groups could lead to sensors for environmentally and biologically important metal ions like Cu²⁺, Zn²⁺, and Fe³⁺. Furthermore, the pyrazole scaffold has been used to develop probes for anions such as fluoride (B91410) and for detecting explosive compounds like picric acid. tandfonline.com

Table 4: Potential Sensing Applications of Pyrazole-Based Probes

| Target Analyte | Sensing Mechanism | Detection Method |

| Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorometry |

| Anions (e.g., F⁻) | Analyte-induced chemical reaction | Colorimetry/Fluorometry |

| Explosives (e.g., Picric Acid) | Fluorescence quenching | Fluorometry |

| Biomolecules | Specific binding interactions | Fluorometry |

Future Directions and Emerging Research Paradigms

The study of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol and its related analogues is entering a new phase, driven by technological advancements and novel scientific concepts. Future research is poised to leverage computational power, innovative synthetic chemistry, complex biological targeting, and advanced formulation strategies to unlock the full potential of this chemical scaffold. These emerging paradigms are set to accelerate the discovery and development of new derivatives for a range of research applications.

Q & A

Q. Table 1. Key Spectral Data for Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.